N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide

Antiplatelet Cardiovascular Thrombosis

N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide (CAS 113143-20-7) is a synthetic indole-based aroylhydrazone derivative. It possesses the molecular formula C16H12N4O3 and a molecular weight of 308.29 g/mol.

Molecular Formula C16H12N4O3
Molecular Weight 308.29 g/mol
Cat. No. B11220775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide
Molecular FormulaC16H12N4O3
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H12N4O3/c21-16(11-5-7-13(8-6-11)20(22)23)19-18-10-12-9-17-15-4-2-1-3-14(12)15/h1-10,17H,(H,19,21)/b18-10+
InChIKeyVHQSSNQXDAPEET-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(1H-Indol-3-ylmethylene)-4-nitrobenzohydrazide: Core Physicochemical Identity and Research-Grade Specification


N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide (CAS 113143-20-7) is a synthetic indole-based aroylhydrazone derivative . It possesses the molecular formula C16H12N4O3 and a molecular weight of 308.29 g/mol . Structurally, it features an indole-3-carbaldehyde moiety linked via an imine (hydrazone) bridge to a 4-nitrobenzoyl group. This compound is primarily supplied as a research chemical (typically ≥95% purity) for use in biochemical, pharmacological, and synthetic chemistry investigations .

Why N'-(1H-Indol-3-ylmethylene)-4-nitrobenzohydrazide Cannot Be Substituted by Generic Indole Hydrazones


Generic substitution among indole hydrazone derivatives is unreliable due to profound functional divergence driven by the nature of the carbonyl-containing moiety (aroyl vs. aryl hydrazone) and ring substitution patterns [1]. The target compound, an aroylhydrazone containing a strongly electron-withdrawing 4-nitrobenzoyl group, exhibits biological behavior distinct from its arylhydrazone and unsubstituted benzoyl counterparts. As demonstrated in direct comparative assays, subtle changes in the benzoyl substituent or the hydrazone linkage type can result in a complete loss of activity in specific therapeutic areas [1], underscoring the need for precise compound selection based on verified activity profiles.

Quantitative Differentiation of N'-(1H-Indol-3-ylmethylene)-4-nitrobenzohydrazide: Head-to-Head Evidence vs. Analogs


Direct Head-to-Head Comparison: Aroylhydrazone Inactivity vs. Arylhydrazone Antiplatelet Potency

In a direct comparative study, N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide (compound 2d), an aroylhydrazone, exhibited complete inactivity against platelet aggregation induced by arachidonic acid (AA), ADP, and collagen [1]. In stark contrast, structurally related arylhydrazone derivatives (series 1a-i) demonstrated significant, dose-dependent inhibition. For instance, compound 1i achieved an IC50 of 7.13 µM against AA-induced aggregation, and compound 1a achieved an IC50 of 38.75 µM against collagen-induced aggregation [1]. This establishes a clear functional dichotomy: the aroylhydrazone core of the target compound renders it unsuitable for antiplatelet applications, whereas specific arylhydrazones are active.

Antiplatelet Cardiovascular Thrombosis

Cross-Study Comparable: Aroylhydrazone Synthetic Yield vs. Other 4-Substituted Benzoylhydrazones

The synthesis of N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide (2d) via condensation of indole-3-carboxaldehyde with 4-nitrobenzohydrazide yielded the product in 71% yield with a melting point of 250-253°C [1]. In the same synthetic series, closely related aroylhydrazones with alternative 4-substituents showed variable yields: 4-chlorobenzoylhydrazone (2c) was obtained in 86% yield, while 3-methylbenzoylhydrazone (2e) yielded 74% [1]. The yield for the 4-nitro derivative (71%) is moderate and consistent with the electron-withdrawing nature of the nitro group, which can influence the imine formation kinetics.

Medicinal Chemistry Synthetic Methodology Hydrazone Synthesis

Class-Level Inference: Physicochemical Differentiation from Unsubstituted Benzohydrazide Analog

The introduction of a 4-nitro group onto the benzohydrazide moiety significantly alters key physicochemical properties relative to the unsubstituted analog N'-(1H-indol-3-ylmethylene)benzohydrazide. The target compound (C16H12N4O3) has a molecular weight of 308.29 g/mol and an increased polar surface area due to the nitro group . In contrast, the unsubstituted analog (C16H13N3O) has a molecular weight of 263.30 g/mol [1]. This 17% increase in molecular weight and enhanced polarity can influence solubility, permeability, and target binding interactions, making the nitro-substituted variant distinct in biological screening cascades.

Physicochemical Properties Drug-likeness Computational Chemistry

Supporting Evidence: HDAC Inhibitory Activity (ChEMBL Data)

The compound has been reported in ChEMBL (CHEMBL3673102) to exhibit HDAC inhibitory activity with IC50 values of 1612 nM and 7760 nM in a fluorescence-based assay [1]. While this data is not accompanied by a direct comparator in the same assay, it provides a baseline for this compound's potential in epigenetic research. Researchers exploring indole hydrazones as HDAC probes may find this a useful starting point for further optimization.

Epigenetics Cancer HDAC Inhibition

Validated Application Scenarios for N'-(1H-Indol-3-ylmethylene)-4-nitrobenzohydrazide Based on Evidence


Negative Control Compound for Antiplatelet Aggregation Assays

Due to its complete inactivity against AA-, ADP-, and collagen-induced platelet aggregation [1], this compound serves as an ideal negative control for high-throughput screening campaigns aimed at identifying novel antiplatelet agents. Its structural similarity to active arylhydrazones ensures that any observed inhibition in test compounds is not due to non-specific hydrazone-related artifacts.

Scaffold for Angiogenesis Inhibitor Development (Class-Level Patent Claim)

The compound falls within the broad structural claims of US Patent 6,323,228, which covers 3-substituted indole carbohydrazides as angiogenesis inhibitors [2]. While specific activity data for this exact compound is not provided, its inclusion in the patent's genus suggests it may serve as a lead-like scaffold for medicinal chemistry efforts targeting angiogenic diseases.

Chemical Biology Probe for HDAC Inhibition Studies

Preliminary ChEMBL data indicates weak HDAC inhibitory activity (IC50 = 1.6-7.8 µM) [3]. This suggests a potential, albeit low-potency, role as a probe molecule in epigenetic research, particularly as a starting point for structure-based optimization to enhance HDAC isoform selectivity.

Reference Standard in Analytical and Synthetic Chemistry Workflows

The well-characterized synthesis (71% yield, m.p. 250-253°C) and analytical data (1H NMR, IR, MS) reported in the literature [1] make this compound suitable as a reference standard for method development, analytical calibration, or as a benchmark in reaction optimization studies involving hydrazone formation.

Quote Request

Request a Quote for N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.